molecular formula C13H15F4NO B7974269 N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine

Cat. No.: B7974269
M. Wt: 277.26 g/mol
InChI Key: HLHXZBYQZFAGHM-UHFFFAOYSA-N
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Description

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of fluorine atoms in organic compounds often enhances their metabolic stability, lipophilicity, and bioavailability, making them valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine is unique due to its specific structural features, including the oxan-4-amine moiety and the trifluoromethyl group.

Properties

IUPAC Name

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-12-2-1-9(7-11(12)13(15,16)17)8-18-10-3-5-19-6-4-10/h1-2,7,10,18H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHXZBYQZFAGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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